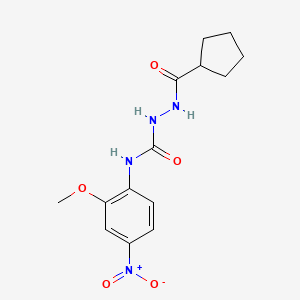
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This chemical compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce pain sensitivity in animal models of chronic pain. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. In addition, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its selectivity for mGluR1, which allows for more specific targeting of this receptor subtype. However, one limitation of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effect.
Orientations Futures
There are several future directions for research involving 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide. One area of interest is the role of mGluR1 in addiction and substance abuse. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR1 may be a potential target for the development of new treatments for addiction. Another area of interest is the role of mGluR1 in neuroinflammation and neurodegeneration. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that mGluR1 may be a potential target for the development of new treatments for these disorders.
Applications De Recherche Scientifique
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been used to investigate the role of mGluR1 in pain modulation, anxiety, depression, and addiction. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been used to study the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(cyclopentanecarbonylamino)-3-(2-methoxy-4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c1-23-12-8-10(18(21)22)6-7-11(12)15-14(20)17-16-13(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPWTBEBANVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-tert-butylphenyl)ethyl]-4-isopropoxybenzamide](/img/structure/B4283498.png)
![4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283504.png)
![N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4283507.png)

![3-[1-(2-chloro-5-methylphenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4283514.png)
![2-({4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283521.png)
![N-(4-acetylphenyl)-2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283529.png)
![3-[1-(4-bromophenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4283539.png)
![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283543.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4283558.png)

![2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4283570.png)
![N-(3,5-dimethylphenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4283573.png)
![2-cyano-3-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4283585.png)